5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a thieno[3,2-b]pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antitumor agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photophysical studies.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in tumor cells. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: Another thieno[3,2-b]pyridine derivative with similar structural features but different functional groups.
N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine: A compound with potential antitumor activity, similar to 5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one.
Uniqueness
This compound is unique due to its specific amino and thieno[3,2-b]pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N3OS |
---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
5-(3-aminopropylamino)-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C10H13N3OS/c11-3-1-4-12-9-6-8(14)10-7(13-9)2-5-15-10/h2,5-6H,1,3-4,11H2,(H2,12,13,14) |
InChI-Schlüssel |
FIMKSVQCGOUHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1NC(=CC2=O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.